(E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime

Description

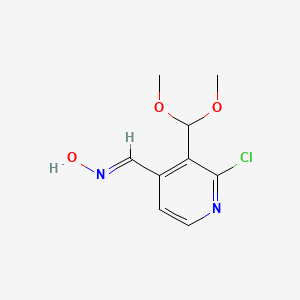

(E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime (CAS: 1186405-23-1) is a pyridine-derived oxime with the molecular formula C₉H₁₁ClN₂O₃ and a molecular weight of 230.65 g/mol . Its structure features a chloro substituent at position 2, a dimethoxymethyl group at position 3, and an oxime functional group at the aldehyde position (Figure 1). Key computed physicochemical properties include:

Properties

IUPAC Name |

(NE)-N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3/c1-14-9(15-2)7-6(5-12-13)3-4-11-8(7)10/h3-5,9,13H,1-2H3/b12-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNFUKQAQOCFIE-LFYBBSHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=CN=C1Cl)C=NO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(C1=C(C=CN=C1Cl)/C=N/O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime typically involves multiple steps, starting from isonicotinaldehyde. The process includes the introduction of the chloro group, the formation of the dimethoxymethyl group, and the conversion of the aldehyde to the oxime. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime group can be reduced to form amines.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions include nitrile oxides, amines, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

(E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, potentially affecting their function. The chloro and dimethoxymethyl groups may also contribute to its activity by influencing its chemical reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxime Compounds

This section compares the target compound with analogous oximes, focusing on structural features, physicochemical properties, and inferred applications.

Structural and Physicochemical Comparison

Table 1 highlights critical differences among selected oximes:

Key Observations:

Hydrogen Bonding : The target compound’s five hydrogen bond acceptors suggest stronger interactions with biological targets compared to analogs with fewer acceptors, possibly improving binding affinity in pesticidal or therapeutic contexts .

Steric Effects : The bulky dimethoxymethyl group may confer metabolic stability by resisting enzymatic degradation, a trait critical for prolonged activity in crop protection .

Substructure-Activity Relationships

Frequent substructure analysis (as per ) reveals:

- The chloro-pyridine scaffold is common in agrochemicals (e.g., neonicotinoids), where it disrupts insect nervous systems .

- Oxime functionalities are pivotal in reactivating acetylcholinesterase in pesticide-poisoned organisms, though this application requires further validation for the target compound .

Research and Development Considerations

Biological Activity

(E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime is a chemical compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 232.66 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxime functional group is known for its reactivity, particularly in redox reactions, which can influence cellular oxidative stress pathways. Additionally, the compound may exhibit enzyme inhibition properties that could alter metabolic pathways relevant to disease processes.

Antimicrobial Activity

Research indicates that derivatives of isonicotinaldehyde oximes, including this compound, may possess significant antimicrobial properties. Studies have shown activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression.

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 20.3 |

| A549 (lung cancer) | 18.7 |

Case Studies and Research Findings

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various isonicotinaldehyde derivatives, including this compound. The results indicated a promising spectrum of activity against both Gram-positive and Gram-negative bacteria, with a notable potency against multi-drug resistant strains .

- Cancer Research : Research conducted at a leading cancer institute explored the cytotoxic effects of this compound on various cancer cell lines. The study highlighted its ability to significantly reduce cell viability and promote apoptosis through mitochondrial pathway activation .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound inhibits specific kinases involved in cell proliferation and survival pathways, providing a rationale for its anticancer effects .

Q & A

Q. What are the common synthetic routes for preparing (E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime?

The compound is typically synthesized via the reaction of its aldehyde precursor, 2-chloro-3-(dimethoxymethyl)isonicotinaldehyde (CAS 1142192-52-6), with hydroxylamine hydrochloride under alkaline conditions. Sodium acetate is often used as a base in aqueous or ethanol media at room temperature to facilitate oxime formation . Optimization of parameters like pH, temperature, and stoichiometric ratios is critical for maximizing yield and purity.

Q. Which analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the oxime configuration and substituent positions.

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) can resolve the (E)-stereochemistry and crystal packing .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (230.65 g/mol) and isotopic patterns .

- HPLC/Purity Analysis : Ensures >95% purity, critical for biological assays.

Q. How can researchers determine its physicochemical properties experimentally?

- Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents.

- LogP (Partition Coefficient) : Experimental shake-flask method or computational tools like XLogP3 (predicted value: 1.2) .

- Stability : Monitor degradation under varying pH, temperature, and light via UV-Vis or LC-MS.

Advanced Research Questions

Q. What advanced methods confirm the (E)-configuration and address stereochemical ambiguities?

- NOESY NMR : Detects spatial proximity between the oxime hydroxyl and neighboring groups.

- Single-Crystal X-ray Diffraction : Definitive proof of stereochemistry; SHELXL refinement is standard for small molecules .

- Vibrational Circular Dichroism (VCD) : Resolves enantiomeric purity if chiral centers are present.

Q. How can mechanistic insights into its synthesis be obtained?

- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or LC-MS.

- Isotopic Labeling : Use ¹⁵N-hydroxylamine to trace oxime formation pathways.

- Computational Modeling : Density Functional Theory (DFT) to simulate transition states and reaction energy profiles.

Q. How should contradictory data on reactivity or stability be resolved?

- Reproducibility Checks : Standardize reaction conditions (solvent, catalyst, temperature).

- Advanced Spectroscopy : Use 2D NMR (HSQC, HMBC) to rule out structural misassignments.

- Collaborative Validation : Cross-laboratory studies to confirm results, as recommended in medicinal chemistry guidelines .

Q. What strategies evaluate its potential biological activity?

- Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases, proteases) with IC₅₀ determination.

- Molecular Docking : Predict binding modes using software like AutoDock or Schrödinger.

- In Vitro Cytotoxicity : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays.

Q. How can derivatives be synthesized to explore structure-activity relationships (SAR)?

- Functional Group Modifications : React the oxime with acyl chlorides or alkyl halides to generate esters or ethers.

- Metal-Catalyzed Cross-Couplings : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the pyridine ring .

- Protection/Deprotection Strategies : Use tert-butyldimethylsilyl (TBS) groups to temporarily shield reactive sites .

Q. What computational tools predict its reactivity or metabolic pathways?

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.

- ADMET Prediction : Software like SwissADME estimates absorption, metabolism, and toxicity.

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or protein targets.

Q. How to interpret complex spectroscopic data for novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.